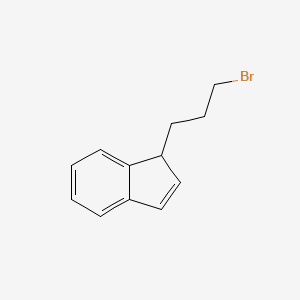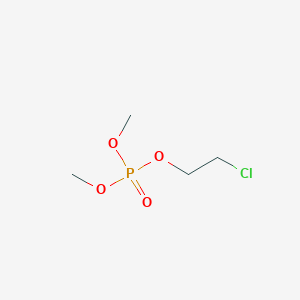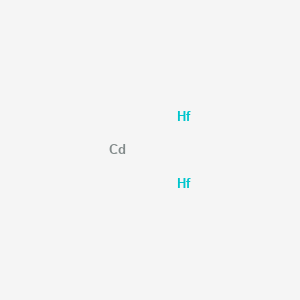
Cadmium;hafnium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cadmium;hafnium is a compound formed by the combination of cadmium and hafnium. Cadmium is a soft, bluish-white metal known for its toxicity and use in batteries, pigments, and coatings. Hafnium is a lustrous, silver-gray transition metal with high melting points and resistance to corrosion, commonly used in nuclear reactors and aerospace applications. The combination of these two metals results in unique properties that are valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium;hafnium compounds can be synthesized through ion-plasma sputtering of ultrafine particles of cadmium and hafnium. This method involves depositing coatings on substrates such as polycrystalline aluminum oxide, single-crystal silicon, glass, and stainless steel at temperatures not exceeding 100°C . The structure study of the obtained coatings shows the existence of solid solutions in the concentration range of 5.8–64.1 atomic percent cadmium .
Industrial Production Methods: Industrial production of this compound compounds typically involves mechanical alloying and ion-plasma deposition techniques. Mechanical alloying requires both components in powder form, while ion-plasma deposition involves alternating nanometer-thick layers of metals . These methods allow for the creation of new phases and the expansion of mutual solubility zones of metals.
Chemical Reactions Analysis
Types of Reactions: Cadmium;hafnium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, hafnium reacts with oxygen to form hafnium dioxide, providing a protective shield against further oxidation . Cadmium can react with ammonia to form cadmium hydroxide, which dissolves in excess ammonia .
Common Reagents and Conditions:
Oxidation: Hafnium reacts with oxygen at elevated temperatures to form hafnium dioxide.
Reduction: Cadmium can be reduced using hydrogen gas.
Substitution: Cadmium ions can react with ammonia to form cadmium hydroxide.
Major Products:
Hafnium dioxide (HfO₂): Formed from the oxidation of hafnium.
Cadmium hydroxide (Cd(OH)₂): Formed from the reaction of cadmium ions with ammonia.
Scientific Research Applications
Cadmium;hafnium compounds have several scientific research applications:
Mechanism of Action
The mechanism of action of cadmium;hafnium compounds involves the formation of solid solutions and new phases through ion-plasma deposition and mechanical alloying . The unique properties of these compounds, such as high melting points and resistance to corrosion, are attributed to the interaction between cadmium and hafnium at the molecular level. The epitaxial effect plays a significant role in the formation of solid solutions .
Comparison with Similar Compounds
Zirconium;hafnium: Similar chemical properties due to the lanthanide contraction.
Titanium;hafnium: Shares high melting points and resistance to corrosion.
Cadmium;hafnium compounds stand out due to their unique preparation methods and the ability to form new phases, making them valuable in various scientific and industrial applications.
Properties
CAS No. |
12214-07-2 |
|---|---|
Molecular Formula |
CdHf2 |
Molecular Weight |
469.39 g/mol |
IUPAC Name |
cadmium;hafnium |
InChI |
InChI=1S/Cd.2Hf |
InChI Key |
ZNXUOOUCZUSZMK-UHFFFAOYSA-N |
Canonical SMILES |
[Cd].[Hf].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


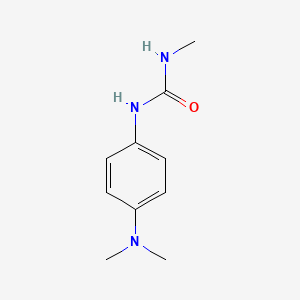
![1-methyl-4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B14715410.png)



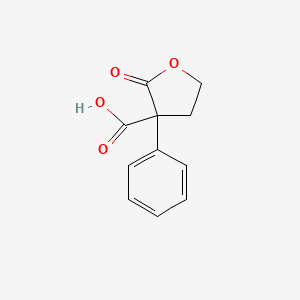
![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)
![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
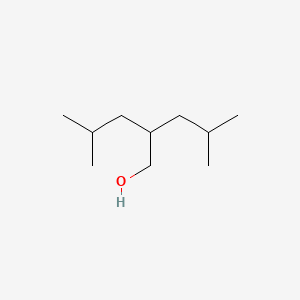

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
